molecular formula C8H8FNO3 B8595481 4-Amino-2-fluoro-3-methoxybenzoic acid

4-Amino-2-fluoro-3-methoxybenzoic acid

Cat. No. B8595481
M. Wt: 185.15 g/mol
InChI Key: FIEQASWKDYLDEJ-UHFFFAOYSA-N
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Patent
US08026234B2

Procedure details

A solution of 2-fluoro-3-methoxy-4-nitrobenzonitrile (170 mg) in H2SO4 and H2O (0.5 mL/0.5 mL) was heated at 100° C. for 18 h. After which, it was separated between ethyl acetate and water. Organic extract was dried and concentrated to give a residue, which was then dissolved in a mixture of methanol and acetic acid (2 mL/2 mL) and was hydrogenated using hydrogen balloon overnight. The solution was filtered through celite, and the filtrate concentrated to give a read solid as the product. [M+H] calc'd for C8H8FNO3, 186. found 186.
Name
2-fluoro-3-methoxy-4-nitrobenzonitrile
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([N+:12]([O-])=O)[CH:7]=[CH:6]C=1C#N.[H][H].[C:17]([OH:20])(=[O:19])[CH3:18]>OS(O)(=O)=O.O.CO>[NH2:12][C:8]1[CH:7]=[CH:6][C:18]([C:17]([OH:20])=[O:19])=[C:2]([F:1])[C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
2-fluoro-3-methoxy-4-nitrobenzonitrile
Quantity
170 mg
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1OC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After which, it was separated between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
Organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a read solid as the product

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=C(C(=O)O)C=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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